N-Nitrosodiphenylamine-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

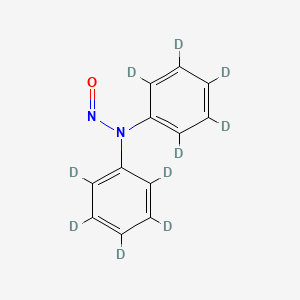

N-Nitrosodiphenylamine-d10 is a deuterated form of N-Nitrosodiphenylamine, a compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodiphenylamine-d10 involves the nitrosation of diphenylamine-d10. The process typically includes the following steps:

Starting Material: Diphenylamine-d10 is used as the starting material.

Nitrosation Reaction: The nitrosation is carried out using nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl).

Reaction Conditions: The reaction is usually conducted at low temperatures to control the formation of the nitroso compound and to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of diphenylamine-d10 are subjected to nitrosation using industrial-grade reagents.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: N-Nitrosodiphenylamine-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert it back to diphenylamine-d10.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction will regenerate diphenylamine-d10.

Aplicaciones Científicas De Investigación

N-Nitrosodiphenylamine-d10 has several scientific research applications:

Chemistry: It is used as an internal standard in mass spectrometry for the quantification of nitrosamines in various samples.

Biology: It is used in studies investigating the biological effects of nitrosamines, including their carcinogenic potential.

Medicine: Research involving the detection and quantification of nitrosamine impurities in pharmaceuticals often employs this compound.

Industry: It is used in quality control processes to ensure the safety and efficacy of products by detecting trace amounts of nitrosamines.

Mecanismo De Acción

The mechanism of action of N-Nitrosodiphenylamine-d10 involves its interaction with biological molecules. Nitrosamines are known to undergo metabolic activation, primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form adducts with DNA, proteins, and other cellular components, potentially leading to mutagenesis and carcinogenesis.

Comparación Con Compuestos Similares

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosodibutylamine (NDBA)

- N-Nitrosomorpholine (NMOR)

- N-Nitrosopiperidine (NPIP)

Comparison: N-Nitrosodiphenylamine-d10 is unique due to its deuterated nature, making it particularly useful as an internal standard in analytical chemistry. Compared to other nitrosamines, it has similar carcinogenic properties but is specifically valuable in research settings for accurate quantification and analysis.

Actividad Biológica

N-Nitrosodiphenylamine-d10 (NDP(d10)A) is a deuterated derivative of N-Nitrosodiphenylamine (NDPHA), a compound that has garnered attention due to its potential carcinogenic properties. This article explores the biological activity of NDP(d10)A, focusing on its carcinogenicity, mutagenicity, and metabolic pathways, supported by relevant data and case studies.

Overview of this compound

NDP(d10)A is part of a larger class of nitrosamines, which are known for their carcinogenic potential. NDPHA itself has been shown to have significantly lower potency compared to other nitrosamines, such as N-Nitrosodiethylamine (NDEA), which is among the most potent carcinogens identified in this class .

Carcinogenic Mechanisms

Nitrosamines, including NDP(d10)A, are believed to exert their effects through metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. The primary mechanism involves the alkylation of DNA, which can result in mutations and ultimately cancer development .

Key Findings:

- Tumor Induction: In animal studies, nitrosamines have been linked to various tumors in multiple organ systems. For instance, NDEA has been shown to induce liver tumors across different species .

- Mutagenicity Tests: Various studies have indicated that some nitrosamines exhibit mutagenic properties in bacterial systems and mammalian cells, often requiring metabolic activation to demonstrate these effects .

Metabolic Pathways

The metabolism of NDP(d10)A likely follows similar pathways as its non-deuterated counterpart. It may undergo enzymatic conversion primarily in the liver, where cytochrome P450 enzymes play a significant role in its activation. The resulting metabolites can form DNA adducts that contribute to its carcinogenic potential.

Case Studies and Research Findings

- Case Study: Carcinogenicity Assessment

- Research on Structure-Activity Relationships

Data Table: Comparative Carcinogenic Potency

| Compound | CAS Number | Carcinogenic Potency | Main Target Organs |

|---|---|---|---|

| N-Nitrosodiethylamine | 55-18-5 | Highly potent | Liver, esophagus |

| N-Nitrosodiphenylamine | 86-30-6 | Low potency | Liver |

| This compound | 1219794-54-3 | Low potency | Liver |

Propiedades

IUPAC Name |

N,N-bis(2,3,4,5,6-pentadeuteriophenyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUCNCOMADRQHX-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])N=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.